molecular formula C18H22N6 B6460702 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549026-47-1

4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6460702
CAS No.: 2549026-47-1
M. Wt: 322.4 g/mol
InChI Key: UMSGHOWQCQVTQY-UHFFFAOYSA-N
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Description

4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a complex organic compound that features a benzonitrile group linked to a piperazine ring, which is further substituted with a dimethylaminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(dimethylamino)pyrimidin-2-yl)piperazine. This can be achieved by reacting 2-chloropyrimidine with N,N-dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.

    Nucleophilic Substitution: The piperazine intermediate is then subjected to nucleophilic substitution with 4-chloromethylbenzonitrile. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

    Substitution: The benzonitrile moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile serves as a versatile building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development, particularly in the fields of neurology and oncology.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain types of cancer, neurological disorders, and infectious diseases, making them promising candidates for pharmaceutical development.

Industry

Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its structural features allow for the creation of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzamide
  • 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)phenol
  • 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzoic acid

Uniqueness

Compared to similar compounds, 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is unique due to its nitrile group, which provides additional reactivity and potential for further functionalization. This makes it a more versatile intermediate in synthetic chemistry and a more potent candidate in drug development.

Properties

IUPAC Name

4-[[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-22(2)17-7-8-20-18(21-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSGHOWQCQVTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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